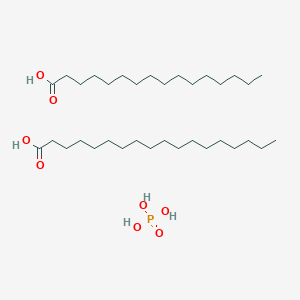
Cetearyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cetearylphosphat ist eine Verbindung, die zur Klasse der Alkylphosphate gehört. Es ist eine Mischung aus Cetyl- und Stearylalkoholen, die mit Phosphorsäure verestert sind. Diese Verbindung wird häufig in kosmetischen Formulierungen eingesetzt, da sie hervorragende emulgierende, dispergierende und konditionierende Eigenschaften besitzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Cetearylphosphat wird typischerweise durch Reaktion von Cetyl- und Stearylalkoholen mit Phosphorsäure synthetisiert. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Esters sicherzustellen. Der Prozess beinhaltet das Erhitzen der Reaktanten und die Verwendung eines Katalysators, um die Veresterungsreaktion zu ermöglichen .
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Herstellung von Cetearylphosphat großtechnische Veresterungsprozesse. Die Reaktanten werden in Reaktoren gemischt, und die Reaktion wird bei erhöhten Temperaturen durchgeführt. Das Produkt wird dann durch Destillation oder andere Trennverfahren gereinigt, um eine hochreine Verbindung zu erhalten, die für verschiedene Anwendungen geeignet ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cetearyl phosphate is typically synthesized by reacting cetyl and stearyl alcohols with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves heating the reactants and using a catalyst to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in reactors, and the reaction is carried out at elevated temperatures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for use in various applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cetearylphosphat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann Oxidationsreaktionen eingehen, obwohl diese in typischen Anwendungen weniger häufig vorkommen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Saure oder basische Lösungen werden als Reagenzien verwendet.
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können verwendet werden.
Substitution: Je nach gewünschtem Produkt können verschiedene Nukleophile eingesetzt werden.
Hauptprodukte, die gebildet werden
Hydrolyse: Cetylalkohol, Stearylalkohol und Phosphorsäure.
Oxidation: Oxidierte Derivate von Cetyl- und Stearylalkoholen.
Substitution: Verschiedene substituierte Phosphate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Cetearylphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Emulgator bei der Formulierung verschiedener chemischer Produkte verwendet.
Medizin: Wird in topischen Formulierungen wegen seiner hautpflegenden Eigenschaften eingesetzt.
Industrie: Wird bei der Herstellung von Körperpflegeprodukten wie Shampoos, Spülungen und Lotionen verwendet.
Wirkmechanismus
Cetearylphosphat wirkt hauptsächlich als Emulgator und Konditionierer. Es stabilisiert Emulsionen, indem es die Oberflächenspannung zwischen Öl- und Wasserphasen reduziert. Die Phosphatgruppe interagiert mit Wassermolekülen, während die langen Alkylketten mit Ölmolekülen interagieren, wodurch eine stabile Emulsion entsteht. Diese Verbindung bietet auch konditionierende Wirkungen, indem sie eine schützende Schicht auf Haut oder Haaren bildet und die Feuchtigkeitsbindung und Glätte verbessert .
Wirkmechanismus
Cetearyl phosphate acts primarily as an emulsifying and conditioning agent. It stabilizes emulsions by reducing the surface tension between oil and water phases. The phosphate group interacts with water molecules, while the long alkyl chains interact with oil molecules, thus forming a stable emulsion. This compound also provides conditioning effects by forming a protective layer on the skin or hair, enhancing moisture retention and smoothness .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Cetylphosphat
- Stearylphosphat
- Dicetylphosphat
- Ceteth-10-Phosphat
Vergleich
Cetearylphosphat ist einzigartig aufgrund seiner Kombination aus Cetyl- und Stearylalkoholen, die ein ausgewogenes hydrophiles-lipophiles Profil bietet. Dies macht es vielseitiger als Cetylphosphat oder Stearylphosphat allein. Dicetylphosphat und Ceteth-10-Phosphat werden ebenfalls als Emulgatoren verwendet, aber Cetearylphosphat bietet bessere konditionierende Eigenschaften und Stabilität in Formulierungen .
Eigenschaften
CAS-Nummer |
90506-73-3 |
|---|---|
Molekularformel |
C34H71O8P |
Molekulargewicht |
638.9 g/mol |
IUPAC-Name |
hexadecanoic acid;octadecanoic acid;phosphoric acid |
InChI |
InChI=1S/C18H36O2.C16H32O2.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-5(2,3)4/h2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18);(H3,1,2,3,4) |
InChI-Schlüssel |
NDSQWHRDZXKSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


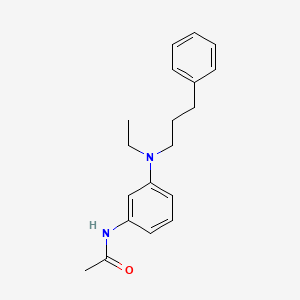
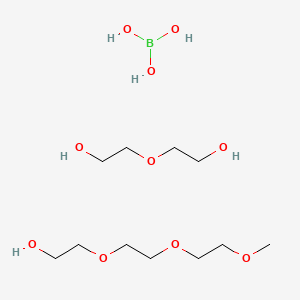

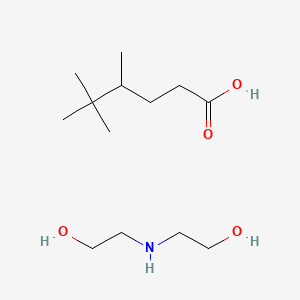




![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

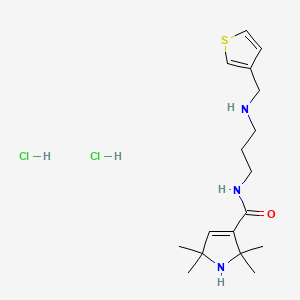
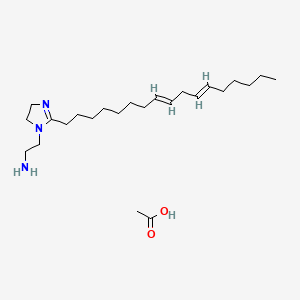

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12693982.png)
